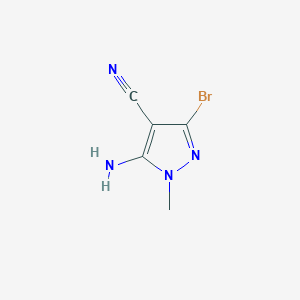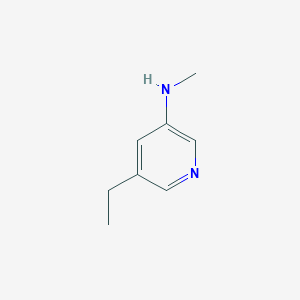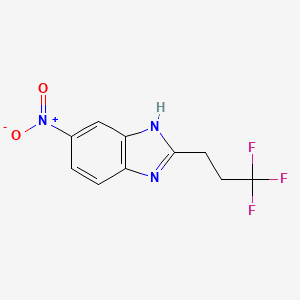
5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1-methyl-1H-pyrazole-4-carbonitrile with an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Azido derivatives, cyano derivatives.
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: The compound is used in the development of new materials, including dyes and polymers. Its unique structural features make it a valuable intermediate in the synthesis of functional materials .
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile largely depends on its derivatives and the specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1H-pyrazole-4-carbonitrile
- 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
Comparison: 5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both amino and bromo substituents on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for further functionalization compared to its analogs .
Properties
CAS No. |
1390635-70-7 |
|---|---|
Molecular Formula |
C5H5BrN4 |
Molecular Weight |
201.02 g/mol |
IUPAC Name |
5-amino-3-bromo-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H5BrN4/c1-10-5(8)3(2-7)4(6)9-10/h8H2,1H3 |
InChI Key |
OUFJMTOGJSJSLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)Br)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)




![1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12065246.png)
![1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid](/img/structure/B12065253.png)





